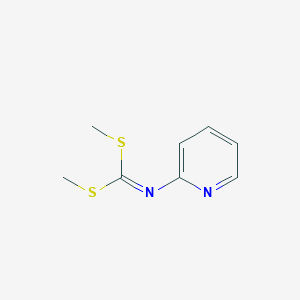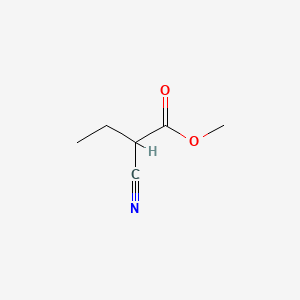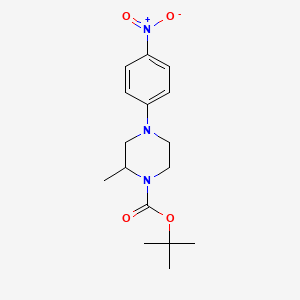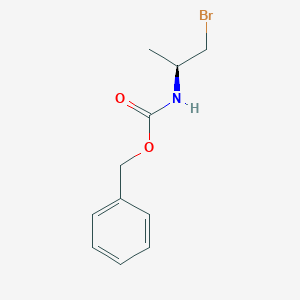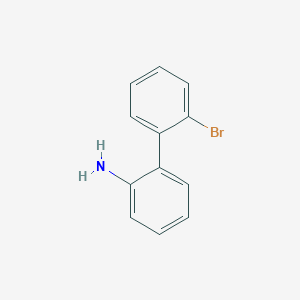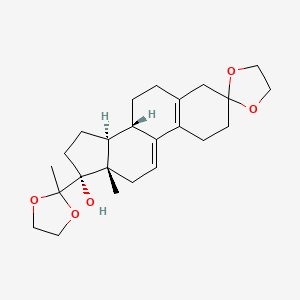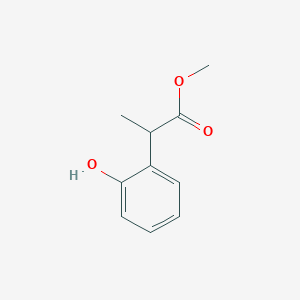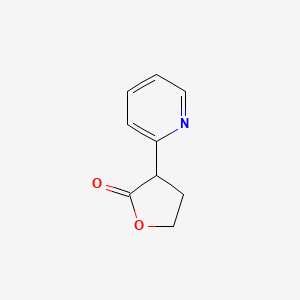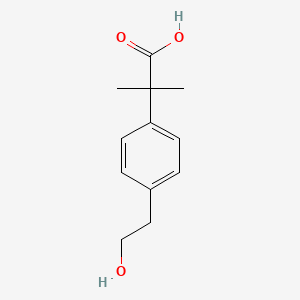![molecular formula C20H26ClI B3181124 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride CAS No. 5421-53-4](/img/structure/B3181124.png)
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
描述
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is a type of diaryliodonium salt. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and in photoinitiation processes. The structure of this compound includes an iodine atom bonded to two phenyl groups, each substituted with a tert-butyl group, and a chloride anion.
作用机制
Target of Action
Bis(4-(tert-butyl)phenyl)iodonium chloride is primarily used as a photoacid generator (PAG) . Its primary targets are the monomers in a polymerization reaction .
Mode of Action
The compound acts as a photoinitiator . Upon exposure to light, it undergoes photo-induced cleavage , generating a strong acid that initiates the polymerization process . The presence of a tert-butyl group on the benzene ring makes the associated bonds more susceptible to this cleavage .
Biochemical Pathways
The generated acid from the photoinitiation process interacts with the monomers, causing them to link together and form a polymer . This is the primary biochemical pathway affected by Bis(4-(tert-butyl)phenyl)iodonium chloride.
Result of Action
The result of the action of Bis(4-(tert-butyl)phenyl)iodonium chloride is the formation of a polymer from the monomers present in the reaction . This polymer formation is crucial in various industrial applications, including the creation of photoresists in semiconductor fabrication .
Action Environment
The action of Bis(4-(tert-butyl)phenyl)iodonium chloride is influenced by environmental factors such as light and humidity. Light is necessary for the photo-induced cleavage that initiates the polymerization process . On the other hand, the compound should be stored away from light and moisture, as it is sensitive to both .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride typically involves the oxidation of iodoarenes. One common method is the anodic oxidation of iodobiaryls in an undivided electrolysis cell using acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) as solvents, along with trifluoromethanesulfonic acid (TfOH) as an additive . This method is atom-efficient and does not require additional chemical oxidants, thus minimizing chemical waste.
Industrial Production Methods
Industrial production methods for diaryliodonium salts, including this compound, often involve scalable electrochemical synthesis. This process is advantageous due to its efficiency and reduced environmental impact compared to traditional chemical oxidation methods .
化学反应分析
Types of Reactions
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the generated acid.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
科学研究应用
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is employed in the study of biological oxidation processes and as a tool for modifying biomolecules.
相似化合物的比较
Similar Compounds
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, 4-methylbenzenesulfonate: Similar structure but with a different anion.
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, hexafluorophosphate: Another similar compound with a hexafluorophosphate anion.
Uniqueness
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is unique due to its specific chloride anion, which can influence its reactivity and solubility compared to other diaryliodonium salts. This makes it particularly useful in certain synthetic applications where the chloride anion is preferred.
属性
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPUIEDIXRYPTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969182 | |
| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-53-4 | |
| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


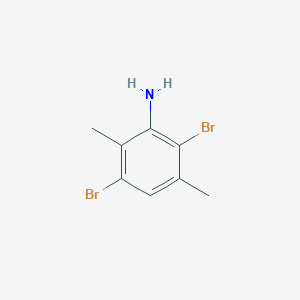
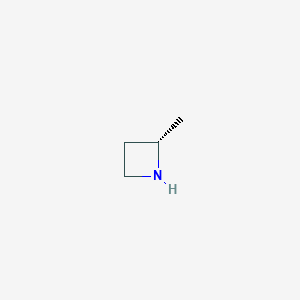

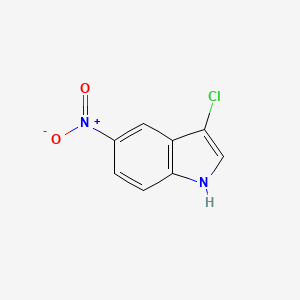
![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
